SR-48692: A Technical Guide to its Neurotensin Receptor 1 Selectivity
SR-48692: A Technical Guide to its Neurotensin Receptor 1 Selectivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core selectivity profile of SR-48692, a potent and selective non-peptide antagonist of the neurotensin (B549771) receptor 1 (NTS1). The following sections provide a comprehensive overview of its binding affinity, functional antagonism, the experimental protocols used for its characterization, and its place within the broader context of G protein-coupled receptor (GPCR) signaling and drug development workflows.
Data Presentation: Quantitative Analysis of Receptor Affinity and Selectivity
SR-48692 demonstrates a high affinity for the neurotensin receptor 1 (NTS1) and significantly lower affinity for the neurotensin receptor 2 (NTS2), establishing it as a selective NTS1 antagonist. The binding affinity of SR-48692 has been characterized across various species and cell lines using radioligand binding assays.
Binding Affinity of SR-48692 for Neurotensin Receptor 1 (NTS1)
| Species/Cell Line | Assay Type | Radioligand | Parameter | Value (nM) | Reference |
| Guinea Pig (Brain) | Competition Binding | ¹²⁵I-Neurotensin | IC₅₀ | 0.99 ± 0.14 | [1] |
| Rat (Mesencephalic Cells) | Competition Binding | ¹²⁵I-Neurotensin | IC₅₀ | 4.0 ± 0.4 | [1] |
| Rat (Cloned NTS1 in COS-7) | Competition Binding | ¹²⁵I-Neurotensin | IC₅₀ | 7.6 ± 0.6 | [1] |
| Human (Newborn Brain) | Competition Binding | ¹²⁵I-Neurotensin | IC₅₀ | 17.8 ± 0.9 | [1] |
| Human (Adult Brain) | Competition Binding | ¹²⁵I-Neurotensin | IC₅₀ | 8.7 ± 0.7 | [1] |
| Human (HT-29 Cells) | Competition Binding | ¹²⁵I-Neurotensin | IC₅₀ | 30.3 ± 1.5 | [1] |
| Human (HT-29 Cells) | Competition Binding | ¹²⁵I-Neurotensin | IC₅₀ | 15.3 | [2] |
| Mouse (N1E115 Cells) | Competition Binding | ¹²⁵I-Neurotensin | IC₅₀ | 20.4 | [2] |
| Human (NCI-H209 Cells) | Competition Binding | ³H-SR48692 | IC₅₀ | 20 | [3] |
| Guinea Pig (Ileum & Colon) | Competition Binding | ¹²⁵I-Neurotensin | Kᵢ | ~3 | [4] |
Selectivity Profile: NTS1 vs. NTS2
SR-48692's selectivity for NTS1 is evident when comparing its binding affinity for the two neurotensin receptor subtypes. It displaces radiolabeled neurotensin from the low-affinity, levocabastine-sensitive NTS2 sites at significantly higher concentrations than those required for NTS1.[1]
| Receptor Subtype | Species (Tissue) | Parameter | Value (nM) | Selectivity (NTS2/NTS1) | Reference |
| NTS1 | Guinea Pig (Brain) | IC₅₀ | 0.99 | ~35-83x | [1] |
| NTS2 | Mouse (Brain) | IC₅₀ | 34.8 ± 8.3 | [1] | |
| NTS2 | Rat (Brain) | IC₅₀ | 82.0 ± 7.4 | [1] |
Functional Antagonism
In addition to its binding affinity, the functional antagonism of SR-48692 at the NTS1 receptor has been quantified. In the human colon carcinoma cell line HT-29, SR-48692 competitively antagonizes neurotensin-induced intracellular Ca²⁺ mobilization with a pA₂ value of 8.13 ± 0.03.[1]
Off-Target Selectivity Profile: A Representative Overview
Disclaimer: The following table is a representative example of a GPCR safety panel and does not represent actual experimental data for SR-48692.
| Receptor Family | Representative Receptors in Panel |
| Adrenergic | α₁, α₂ₐ, β₁, β₂ |
| Dopamine | D₁, D₂, D₃ |
| Serotonin | 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂ₑ |
| Muscarinic | M₁, M₂, M₃ |
| Histamine | H₁, H₂ |
| Opioid | μ, δ, κ |
| Cannabinoid | CB₁, CB₂ |
| Angiotensin | AT₁ |
| Endothelin | ETₐ |
| Chemokine | CCR5, CXCR4 |
Experimental Protocols
The characterization of SR-48692's selectivity relies on a combination of binding and functional assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity (IC₅₀ and Kᵢ) of SR-48692 for NTS1 and NTS2 receptors.
Materials:
-
Cell membranes prepared from cells expressing the target receptor (e.g., HT-29 for NTS1, or recombinant cells for NTS1 or NTS2).
-
Radioligand (e.g., ¹²⁵I-Neurotensin).
-
SR-48692 at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize cells expressing the receptor in ice-cold lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.[5]
-
Assay Setup: In a 96-well plate, add assay buffer, SR-48692 at various concentrations (serially diluted), and the radioligand at a fixed concentration (typically at or below its Kₔ).[5]
-
Initiate Binding: Add the cell membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.[5]
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of SR-48692 that inhibits 50% of the specific binding of the radioligand (IC₅₀ value) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[5]
Intracellular Calcium Mobilization Assay
Objective: To assess the functional antagonist activity of SR-48692 by measuring its ability to block agonist-induced calcium release.
Materials:
-
Cells expressing the NTS1 receptor (e.g., HT-29).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Neurotensin (agonist).
-
SR-48692 at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with an integrated fluid dispenser (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating: Seed cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Dye Loading: Remove the growth medium and load the cells with a calcium-sensitive fluorescent dye for a specified time (e.g., 1 hour) at 37°C.[7]
-
Compound Addition: Wash the cells with assay buffer. Add various concentrations of SR-48692 to the wells and incubate for a predetermined period to allow for receptor binding.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Simultaneously add a fixed concentration of neurotensin (agonist) to all wells and measure the change in fluorescence intensity over time.[7][8]
-
Data Analysis: The antagonist effect of SR-48692 is determined by its ability to reduce the agonist-induced fluorescence signal. Plot the response against the concentration of SR-48692 to determine the IC₅₀. The Schild analysis can be used to determine the pA₂ value, a measure of competitive antagonism.
Mandatory Visualizations
NTS1 Receptor Signaling Pathway
The neurotensin receptor 1 (NTS1) is a G protein-coupled receptor that primarily couples to the Gαq subunit, initiating a cascade of intracellular signaling events.
Caption: NTS1 receptor signaling cascade initiated by neurotensin and inhibited by SR-48692.
Experimental Workflow for Determining NTS1 Selectivity
The determination of a compound's selectivity for the NTS1 receptor involves a multi-step process encompassing both binding and functional assays.
Caption: A streamlined workflow for characterizing the selectivity of an NTS1 receptor antagonist.
References
- 1. Biochemical and pharmacological profile of a potent and selective nonpeptide antagonist of the neurotensin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SR 48692 | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 3. SR48692 is a neurotensin receptor antagonist which inhibits the growth of small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the nonpeptide neurotensin antagonist, SR 48692, and two enantiomeric analogs, SR 48527 and SR 49711, on neurotensin binding and contractile responses in guinea pig ileum and colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
